molecular formula C12H7Cl2NO B8291680 5,6-dichloro-9H-carbazol-1-ol

5,6-dichloro-9H-carbazol-1-ol

Cat. No.: B8291680
M. Wt: 252.09 g/mol
InChI Key: YGHNPEADFBWJMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dichloro-9H-carbazol-1-ol is a carbazole derivative featuring a hydroxyl group at position 1 and chlorine atoms at positions 5 and 6 of the aromatic ring system. Carbazoles are heterocyclic aromatic compounds with a fused benzene and pyrrole structure, widely studied for their electronic, photophysical, and biological properties.

Properties

Molecular Formula

C12H7Cl2NO

Molecular Weight

252.09 g/mol

IUPAC Name

5,6-dichloro-9H-carbazol-1-ol

InChI

InChI=1S/C12H7Cl2NO/c13-7-4-5-8-10(11(7)14)6-2-1-3-9(16)12(6)15-8/h1-5,15-16H

InChI Key

YGHNPEADFBWJMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)NC3=C2C(=C(C=C3)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds, derived from the evidence, are structurally or functionally related to 5,6-dichloro-9H-carbazol-1-ol:

Table 1: Comparative Analysis of Carbazole and Indole Derivatives
Compound Name Substituents/Modifications Key Properties/Potential Applications Reference
This compound Cl (5,6), OH (1) High polarity, H-bonding capacity, potential bioactivity N/A
Diethyl (6-chloro-9H-carbazol-2-yl)methylmalonate Cl (6), ester groups (malonate) Increased lipophilicity, synthetic intermediate for pharmaceuticals
5-((9H-carbazol-9-yl)methyl)-3-(4-fluorobenzoyl)-1,3,4-oxadiazol-2(3H)-one Fluorobenzoyl, oxadiazolone Anticancer agent candidate (synthetic focus)
2-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-9H-carbazole Fused imidazole-pyrrolidine ring Enhanced electronic properties, potential CNS targeting
4-Hydroxyindole OH (4), indole core Simpler structure, UV fluorescence, H-bond donor
9-(3-(9H-carbazol-9-yl)phenyl)-1-phenyl-9H-carbazole (Ph2Cz) Phenyl groups at carbazole N-positions π-π stacking, OLED/material science applications

Detailed Comparison

Electronic and Steric Effects
  • Chlorine Substitution : The dichloro groups in this compound are electron-withdrawing, reducing electron density on the aromatic ring. This contrasts with Diethyl (6-chloro-9H-carbazol-2-yl)methylmalonate , where a single chlorine and ester groups may moderate reactivity for synthetic derivatization .
  • However, the carbazole core offers greater rigidity and conjugation compared to indole derivatives .

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